molecular formula C17H16ClN5O B2738540 2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine CAS No. 951979-90-1

2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine

Cat. No. B2738540
CAS RN: 951979-90-1
M. Wt: 341.8
InChI Key: NGCLEXBZLKHZQE-UHFFFAOYSA-N
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Description

“2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine”, is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and can lead to a wide range of compounds with different biological activities. These reactions often involve the use of hydrazonoyl halides as reagents, both through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine” can be inferred from its spectroscopic data. For instance, its 1 H NMR spectrum shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their ability to form specific interactions with different target receptors in the biological system . For instance, some derivatives have been found to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives are largely dependent on their specific structures and biological activities. While some derivatives have shown promising cytotoxic activity, their safety on normal cell lines has also been evaluated .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives, including “2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine”, involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . There is also a focus on the structure–activity relationship of these compounds, which is crucial for drug design, discovery, and development .

properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-15-13(6-3-8-19-15)17(24)22-9-4-5-12(11-22)16-21-20-14-7-1-2-10-23(14)16/h1-3,6-8,10,12H,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCLEXBZLKHZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine

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